15-Hydroxypentadecanoic acid

Beschreibung

15-Hydroxypentadecanoic acid has been reported in Arabidopsis thaliana and Angelica archangelica with data available.

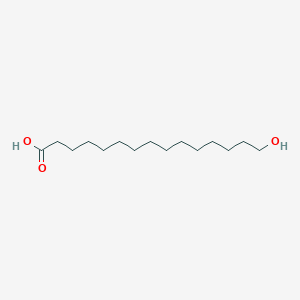

Structure

3D Structure

Eigenschaften

IUPAC Name |

15-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUNJUAMQZRJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196750 | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4617-33-8 | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-hydroxypentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-HYDROXYPENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Yet Understated Role of 15-Hydroxypentadecanoic Acid in the Plant Kingdom: A Technical Guide

For Immediate Release

[CITY, State, December 11, 2025] – This technical guide delves into the natural occurrence, biosynthesis, and physiological significance of 15-hydroxypentadecanoic acid in plants. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

15-Hydroxypentadecanoic acid, an omega-hydroxy long-chain fatty acid, is a specialized lipid molecule found across the plant kingdom.[1] While not as abundant as other fatty acids, it plays a crucial structural role as a monomeric constituent of the protective biopolyesters, cutin and suberin. This guide provides an in-depth exploration of its presence in various plant species, the methodologies for its analysis, its biosynthetic origins, and its emerging role in plant signaling pathways.

Natural Occurrence and Quantitative Data

15-Hydroxypentadecanoic acid has been identified as a component of the cutin polymer in several plant species. Cutin is an essential protective layer on the epidermis of aerial plant organs, providing a barrier against environmental stresses. The presence of 15-hydroxypentadecanoic acid has been confirmed in the model plant Arabidopsis thaliana, the medicinal herb Angelica archangelica, and the ornamental flower Tagetes erecta.[1][2]

While its presence is established, precise quantitative data on the concentration of 15-hydroxypentadecanoic acid across a wide range of plant tissues remains an area of active research. The composition of cutin can vary significantly between plant species, organs, and even developmental stages. The following table summarizes the known occurrence and available quantitative information.

| Plant Species | Tissue/Organ | Method of Analysis | Concentration/Relative Abundance | Reference(s) |

| Arabidopsis thaliana | Leaves, Stems | GC-MS | Present as a cutin monomer; specific percentage not consistently reported in broad analyses. Dicarboxylic acids are predominant in leaf and stem cutin. | [1][3][4] |

| Angelica archangelica | Roots | GC-MS | Identified as a chemical constituent of the essential oil and root extracts. Quantitative data on its proportion within the cutin is not specified in the reviewed literature. | [2][5][6] |

| Tagetes erecta | Leaves, Flowers | GC-MS | Reported as a bioactive component in leaf and flower extracts. Quantitative data specifically for its content in cutin is not available. | [2][7][8] |

Note: The quantification of individual cutin monomers can be challenging due to the complex polymeric nature of cutin and the variability in extraction and derivatization efficiencies. The data presented represents the current publicly available information.

Experimental Protocols

The analysis of 15-hydroxypentadecanoic acid from plant sources primarily involves the depolymerization of cutin followed by gas chromatography-mass spectrometry (GC-MS).

Isolation and Depolymerization of Plant Cutin

This protocol is adapted from established methods for the analysis of plant cuticle lipid polyester (B1180765) monomers.[3][9]

Materials:

-

Plant tissue (e.g., leaves, stems, flowers)

-

Chloroform

-

Sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 0.5 M)

-

Hexane

-

Internal standard (e.g., methyl heptadecanoate or a suitable odd-chain fatty acid methyl ester not present in the sample)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Procedure:

-

Tissue Preparation: Fresh or frozen plant tissue is ground to a fine powder.

-

Delipidation: The powdered tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform, methanol) to remove soluble waxes and other lipids. This is typically done using a Soxhlet extractor or by repeated sonication and centrifugation.

-

Depolymerization (Transesterification): The remaining insoluble material, rich in cutin, is dried. A solution of sodium methoxide in methanol is added to the dried residue. The mixture is heated (e.g., at 60°C for 2 hours) to catalyze the transesterification of the polyester bonds, releasing the monomeric fatty acid methyl esters.

-

Extraction of Monomers: After cooling, the reaction is acidified (e.g., with sulfuric acid in methanol). The fatty acid methyl esters, including methyl 15-hydroxypentadecanoate (B1240629), are then extracted with a non-polar solvent such as hexane. The organic phase is washed with a saline solution and dried over anhydrous sodium sulfate.

-

Derivatization: The hydroxyl group of the methyl 15-hydroxypentadecanoate needs to be derivatized to increase its volatility for GC analysis. The extracted monomers are dried under a stream of nitrogen, and a derivatization reagent (e.g., BSTFA with pyridine as a catalyst) is added. The mixture is heated (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) ethers.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-5)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 3°C/min, hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

Injection Mode: Splitless or split, depending on concentration.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-650.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Quantification: Quantification is performed by comparing the peak area of the derivatized methyl 15-hydroxypentadecanoate to the peak area of the internal standard. A calibration curve with known concentrations of an authentic standard of 15-hydroxypentadecanoic acid should be prepared for accurate quantification.

Biosynthesis and Signaling Pathways

Biosynthesis of ω-Hydroxy Fatty Acids

The biosynthesis of ω-hydroxy fatty acids, including 15-hydroxypentadecanoic acid, is a multi-step process that begins with de novo fatty acid synthesis in the plastids. The resulting fatty acids are then hydroxylated at the terminal (ω) position. This ω-hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP86 and CYP94 families.[10][11][12] These enzymes are typically located in the endoplasmic reticulum. While the general pathway is understood, the specific enzymes responsible for the production of the C15 chain length are not yet fully elucidated.

Biosynthesis of 15-Hydroxypentadecanoic Acid.

Role in Signaling

Recent evidence suggests that cutin monomers, released from the plant cuticle upon pathogen attack or mechanical stress, can act as damage-associated molecular patterns (DAMPs), triggering plant immune responses.[13][14] These responses are part of the plant's innate immunity, often referred to as pattern-triggered immunity (PTI). While specific studies focusing on 15-hydroxypentadecanoic acid are limited, the general pathway for cutin monomer perception is thought to involve cell surface receptors that initiate a downstream signaling cascade. This cascade can include ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to the expression of defense-related genes.

References

- 1. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition and Antibacterial Activity of Angelica archangelica Root Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revive-eo.com [revive-eo.com]

- 6. mdpi.com [mdpi.com]

- 7. florajournal.com [florajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 13. Wax and cutin mutants of Arabidopsis: Quantitative characterization of the cuticular transport barrier in relation to chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]

An In-depth Technical Guide to the Biological Sources of 15-Hydroxypentadecanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Abstract

15-Hydroxypentadecanoic acid (15-HPD) is an omega-hydroxy long-chain fatty acid with significant potential as a precursor for pharmaceuticals, agrochemicals, and high-value macrocyclic lactones used in the fragrance industry, such as pentadecanolide (Exaltolide®). Its unique chemical structure makes it a valuable building block in polymer science. This technical guide provides a comprehensive overview of the biological sources of 15-HPD, including its occurrence in plants, microorganisms, and animals. Detailed experimental protocols for extraction and analysis are provided, alongside a summary of quantitative data from biotechnological production. Furthermore, key biosynthetic and metabolic pathways involving 15-HPD are illustrated to provide a deeper understanding of its biological context and potential for targeted production.

Biological Sources of 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid is found across various domains of life, from plants and fungi to animals.[1][2] While its natural abundance is often low, these sources provide the genetic and biochemical blueprint for its synthesis.

Plant Kingdom

Plants are a primary source of hydroxylated fatty acids, which serve as monomers for the biopolymer cutin.

-

Plant Cutin: The plant cuticle is an extracellular lipid layer that protects aerial plant surfaces. Its main structural component is cutin, a polyester (B1180765) composed of omega-hydroxy fatty acids and their derivatives.[1] While C16 and C18 hydroxy fatty acids are typically the most abundant, 15-HPD has been identified as a component of the cutin polymer in various plants, including Arabidopsis thaliana.[3] The analysis of cutin monomers provides a direct, albeit complex, source for obtaining 15-HPD.

-

Angelica archangelica (Garden Angelica): The root essential oil of Angelica archangelica is a well-known source of macrocyclic lactones, particularly pentadecanolide, which has a characteristic musk-like odor.[4][5] 15-Hydroxypentadecanoic acid is the direct precursor to this valuable fragrance compound.[3] While the concentration of free 15-HPD in the plant is not well-documented, the presence of its lactonized form points to active biosynthetic pathways for its production within the root.

Microbial Sources

Various bacteria and fungi are known to produce hydroxy fatty acids through the oxidation of alkanes and fatty acids.[1] While the natural production of 15-HPD by wild-type strains is not extensively quantified in the literature, microorganisms are primarily utilized as biocatalysts for its production through fermentation and biotransformation. Engineered microbial systems, particularly E. coli and Saccharomyces cerevisiae, have been developed to produce omega-hydroxy fatty acids by expressing enzymes such as cytochrome P450 monooxygenases.

Animal Kingdom

-

Musk: Musk, a glandular secretion from animals like the musk deer (Moschus species), is a complex mixture of compounds, including macrocyclic ketones and lactones which are responsible for its characteristic scent. Muscone (3-methylcyclopentadecanone) is a primary component. While the direct presence and concentration of 15-HPD in musk are not well-quantified, the metabolic pathways for producing large macrocycles suggest the potential for related hydroxy fatty acid precursors within these secretions.

Quantitative Data

Quantitative data on the natural abundance of 15-hydroxypentadecanoic acid is limited in publicly available literature. Most quantitative studies focus on the biotechnological production of related dicarboxylic acids using 15-HPD as a substrate.

Table 1: Biotransformation of 15-Hydroxypentadecanoic Acid

| Feedstock | Biocatalyst | Product | Concentration/Yield | Productivity | Reference |

|---|

| 60 mM 15-Hydroxypentadecanoic Acid | Engineered Escherichia coli | Pentadecanedioic Acid | 57.4 mM (95.6% molar yield) | 19.1 mM/h | |

Biosynthetic and Metabolic Pathways

Biosynthesis of ω-Hydroxy Fatty Acids in Plants

The biosynthesis of 15-HPD and other omega-hydroxy fatty acids in plants is primarily achieved through the terminal hydroxylation of a C15 fatty acid precursor, pentadecanoic acid. This reaction is catalyzed by cytochrome P450-dependent mixed-function oxidases.

Caption: Cytochrome P450-mediated biosynthesis of 15-hydroxypentadecanoic acid.

Conversion of 15-HPD to Pentadecanolide

15-HPD is the direct precursor to pentadecanolide (also known as Exaltolide®), a valuable macrocyclic musk. This conversion is an intramolecular esterification (lactonization) reaction, which can be catalyzed by lipases.

Caption: Enzymatic conversion of 15-HPD to the musk compound pentadecanolide.

Experimental Protocols

Protocol 1: Extraction and Analysis of Hydroxy Fatty Acids from Plant Cutin

This protocol is adapted from methodologies for analyzing plant cuticle monomers.

Objective: To extract, derivatize, and quantify 15-HPD from plant leaf tissue.

Materials:

-

Plant leaves (e.g., Arabidopsis thaliana)

-

Chloroform (B151607), Methanol, n-Hexane (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

BF₃-methanol (14% w/v) or Methanolic HCl

-

Internal Standard (IS): Heptadecanoic acid or deuterated fatty acid standards

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Glass tubes with Teflon-lined screw caps

Procedure:

-

Dewaxing:

-

Immerse fresh or dried leaf tissue (approx. 100 mg) in chloroform for 30 seconds with gentle agitation.

-

Repeat the chloroform wash twice to remove surface waxes. Air-dry the tissue.

-

-

Depolymerization (Transesterification):

-

To the dried, dewaxed tissue in a glass tube, add 2 mL of 1M methanolic HCl (or 14% BF₃-methanol).

-

Add a known amount of internal standard (e.g., 50 µg of heptadecanoic acid).

-

Seal the tube and heat at 80°C for 2 hours to cleave the ester bonds of the cutin polymer, yielding fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

Cool the reaction mixture to room temperature.

-

Add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a new glass tube.

-

Repeat the hexane extraction twice and combine the organic phases.

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Seal the tube and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 min.

-

-

MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-650.

-

Quantification: Identify the peak for 15-hydroxy-pentadecanoic acid methyl ester, TMS ether by its retention time and mass spectrum. Quantify by comparing its peak area to the internal standard.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angelica root oil, 8015-64-3 [thegoodscentscompany.com]

- 4. scispace.com [scispace.com]

- 5. Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems [mdpi.com]

The Biosynthesis of 15-Hydroxypentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxypentadecanoic acid (15-HPA) is an omega-hydroxy fatty acid with growing significance as a precursor for pharmaceuticals, high-value polymers, and other specialty chemicals.[1][2] Its biosynthesis is a subject of considerable interest for developing sustainable and efficient production methods. This technical guide provides an in-depth overview of the primary biosynthetic pathway of 15-HPA, focusing on the enzymatic processes, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Biosynthetic Pathway: Omega-Hydroxylation of Pentadecanoic Acid

The principal route for the biological synthesis of 15-hydroxypentadecanoic acid is the direct terminal (omega) hydroxylation of its precursor, pentadecanoic acid (a C15 saturated fatty acid).[3][4] This reaction is predominantly catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs).[5][6][7]

These enzymes, particularly those belonging to the CYP4A, CYP4B, and CYP4F subfamilies, are also referred to as fatty acid omega-hydroxylases.[5][8] The catalytic mechanism involves the insertion of a single oxygen atom from molecular oxygen (O₂) into the C-H bond at the terminal methyl group of the fatty acid. This process requires a reducing equivalent, typically supplied by NADPH.[5]

The overall reaction can be summarized as:

Pentadecanoic acid + O₂ + NADPH + H⁺ → 15-Hydroxypentadecanoic acid + H₂O + NADP⁺

While other fatty acid modifying enzymes like lipoxygenases exist, their primary role is in the oxygenation of unsaturated fatty acids and they are not the principal enzymes for the synthesis of 15-HPA.[9][10][11] Similarly, α-oxidation is a pathway for the metabolism of odd-chain fatty acids, but it involves the removal of a carbon atom and is therefore not a direct synthetic route to 15-HPA from a longer precursor.[12][13]

Quantitative Data on Fatty Acid Hydroxylation

The following table summarizes quantitative data from studies on the hydroxylation of fatty acids by cytochrome P450 enzymes. While data specific to 15-hydroxypentadecanoic acid is limited, the presented information on similar substrates provides valuable insights into the efficiency and regioselectivity of these enzymes.

| Enzyme System | Substrate | Product | Conversion Rate | Regioselectivity (ω-hydroxylation) | Reference |

| CYP153A from Marinobacter aquaeloei | Dodecanoic acid (C12) | 12-Hydroxydodecanoic acid | 63% | >95% | [14] |

| CYP153A from Limnobacter sp. MED 105 | Dodecanoic acid (C12) | 12-Hydroxydodecanoic acid | 50% (from 4 g/L substrate) | Not specified | [15] |

| Engineered E. coli with ADH, ALDH, and NFO | 15-Hydroxypentadecanoic acid | Pentadecanedioic acid | 95.6% molar yield | Not applicable | [16] |

Experimental Protocols

Whole-Cell Biotransformation for ω-Hydroxy Fatty Acid Production

This protocol is adapted from studies involving the expression of CYP153A enzymes in Escherichia coli for the production of ω-hydroxy fatty acids.[15]

Objective: To produce 15-hydroxypentadecanoic acid from pentadecanoic acid using a whole-cell biocatalyst.

Materials:

-

Recombinant E. coli strain expressing a CYP153A monooxygenase and its redox partners (ferredoxin and ferredoxin reductase).

-

Terrific Broth (TB) medium.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Pentadecanoic acid.

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5).

-

Ethyl acetate.

-

Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Cultivation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of TB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of TB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.

-

Cell Harvesting and Biotransformation: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Wash the cell pellet with potassium phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., 40 g/L).

-

Reaction: Add pentadecanoic acid (e.g., as a solid powder or dissolved in a minimal amount of a co-solvent like DMSO) to the cell suspension to a final concentration of 1-4 g/L. Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

-

Extraction and Analysis: Acidify the reaction mixture to pH 2 with HCl. Extract the products with an equal volume of ethyl acetate. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent. Derivatize the residue (e.g., by silylation) and analyze the products by GC-MS to identify and quantify 15-hydroxypentadecanoic acid.

In Vitro Enzyme Assay for Cytochrome P450 ω-Hydroxylase Activity

This protocol is a generalized method for determining the in vitro activity of a purified or partially purified cytochrome P450 enzyme.

Objective: To measure the rate of 15-hydroxypentadecanoic acid formation from pentadecanoic acid by a CYP enzyme.

Materials:

-

Purified CYP enzyme, ferredoxin, and ferredoxin reductase.

-

Potassium phosphate buffer (100 mM, pH 7.5).

-

Pentadecanoic acid.

-

NADPH.

-

Internal standard (e.g., heptadecanoic acid).

-

High-performance liquid chromatograph (HPLC) or GC-MS.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the CYP enzyme (e.g., 2 µM), ferredoxin (e.g., 10 µM), and ferredoxin reductase (e.g., 5 µM).

-

Substrate Addition: Add pentadecanoic acid (dissolved in a suitable solvent like DMSO) to a final concentration of 0.5 mM.

-

Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.2 mM.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).

-

Termination and Analysis: Stop the reaction by adding an equal volume of cold methanol containing an internal standard. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or GC-MS to quantify the amount of 15-hydroxypentadecanoic acid formed. The rate of NADH consumption can also be monitored spectrophotometrically to determine coupling efficiency.[15]

Visualizations

Caption: Biosynthesis of 15-Hydroxypentadecanoic Acid.

Caption: Whole-Cell Biotransformation Workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CHEBI:79169 [ebi.ac.uk]

- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 6. The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis, metabolization and biological importance of the primary 15-lipoxygenase metabolites 15-hydro(pero)XY-5Z,8Z,11Z,13E-eicosatetraenoic acid and 13-hydro(pero)XY-9Z,11E-octadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 15-Hydroxypentadecanoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxypentadecanoic acid (15-HPA) is an omega-hydroxy long-chain saturated fatty acid. First identified as a component of plant cutin and the essential oil of Angelica archangelica, its history is intertwined with the broader exploration of natural lipids and the pioneering era of polymer chemistry. While its direct biological activities are still under active investigation, its structural similarity to the metabolically significant pentadecanoic acid (C15:0) suggests potential roles in cellular signaling pathways critical to inflammation, metabolism, and cell proliferation. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and analytical methods for 15-HPA. It further explores the known biological activities of closely related fatty acids to postulate potential mechanisms of action and highlights detailed experimental protocols for its isolation and analysis, aiming to equip researchers and drug development professionals with a foundational resource for future investigations into its therapeutic applications.

Introduction

15-Hydroxypentadecanoic acid is a specialty chemical with growing interest in the fields of pharmacology and materials science.[1] As an omega-hydroxy fatty acid, it possesses a terminal hydroxyl group, which imparts unique chemical reactivity compared to its non-hydroxylated counterpart, pentadecanoic acid.[2] This bifunctionality makes it a valuable precursor for the synthesis of polymers, particularly polyesters, and macrocyclic lactones used in fragrances.[1]

From a biological perspective, long-chain fatty acids are integral to cellular structure and function. The introduction of a hydroxyl group can significantly alter their metabolic fate and signaling properties. While research on the specific biological roles of 15-HPA is emerging, the well-documented activities of pentadecanoic acid (C15:0) in modulating key cellular pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) provide a strong rationale for investigating 15-HPA as a potential therapeutic agent.[3][4]

This guide serves as a technical deep-dive into the current body of knowledge on 15-hydroxypentadecanoic acid, with a focus on its history, chemical characteristics, synthesis, and analytical protocols, alongside an exploration of its potential biological significance.

History and Discovery

The discovery of 15-hydroxypentadecanoic acid is not marked by a single definitive event but rather by a gradual elucidation of its presence in nature and its chemical synthesis. Its history is closely linked to the study of plant cuticles and the development of polymer chemistry.

Early investigations into the chemical composition of plant cutin, the waxy outer layer of plants, revealed it to be a polyester (B1180765) composed of various hydroxy and epoxy fatty acids.[5] 15-hydroxypentadecanoic acid has been identified as one of the monomers that can be found in the cutin of plants like Arabidopsis thaliana.[6]

In the realm of synthetic chemistry, the early 20th century saw pioneering work in the synthesis of long-chain molecules. The work of chemists like Wallace Carothers at DuPont in the 1930s on polymerization, particularly the formation of polyesters from omega-hydroxy acids, laid the theoretical and practical groundwork for the synthesis of compounds like 15-HPA and its derivatives.[7][8] His research into condensation polymers, which led to the invention of nylon and neoprene, also advanced the understanding of how bifunctional molecules like omega-hydroxy acids could be used to create long-chain polymers and macrocycles.[9]

Furthermore, 15-hydroxypentadecanoic acid is a known precursor to cyclopentadecanolide (also known as Exaltolide), a macrocyclic lactone valued for its musk-like fragrance.[10] The pursuit of synthetic routes to these valuable fragrance compounds also spurred research into the synthesis and properties of their omega-hydroxy acid precursors.

Physicochemical Properties

A summary of the key physicochemical properties of 15-hydroxypentadecanoic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₀O₃ | [6] |

| Molecular Weight | 258.40 g/mol | [6] |

| CAS Number | 4617-33-8 | [6] |

| IUPAC Name | 15-hydroxypentadecanoic acid | [6] |

| Synonyms | ω-Hydroxypentadecanoic acid | [11] |

| Melting Point | 85-89 °C | [12] |

| Boiling Point | 174-220 °C (at 4 Torr) | [13] |

| Appearance | White to off-white solid/powder | [14] |

| Solubility | Soluble in chloroform, ethanol, and methanol (B129727). | [11] |

Synthesis and Isolation

15-Hydroxypentadecanoic acid can be obtained through various synthetic routes or isolated from natural sources.

Chemical Synthesis

Several methods for the chemical synthesis of 15-hydroxypentadecanoic acid have been reported. These methods often involve multi-step processes starting from more readily available precursors.

-

From Ethyl Hydrogen Azelate: This method involves the Kulbe synthesis to produce Thapsic acid diethyl ester, followed by a Hunsdiecker reaction to yield bromo pentadecylic acid, which is then converted to 15-hydroxypentadecanoic acid in an alkaline medium.[15]

-

From Sinapinic Acid: Ozonolysis of sinapinic acid yields undecane (B72203) dicarboxylic acid, which is then reduced to a 13-carbon diol. Subsequent reaction with HBr, followed by reaction with the sodium salt of ethyl malonate and hydrolysis with decarboxylation, produces 15-hydroxypentadecanoic acid.[15]

-

From 12-Carbon Glycol and Methyl Acrylate (B77674): This method involves the reaction of a 12-carbon glycol with methyl acrylate in the presence of a peroxide catalyst to form an intermediate lactone, which is then shortened to yield 15-hydroxypentadecanoic acid.[15]

-

From Pentadecanedioate: A multi-step process starting with the esterification of pentadecanedioate, followed by reaction with a hydroxide, acidification, reduction with sodium borohydride, and extraction yields 15-hydroxypentadecanoic acid.[15]

Isolation from Natural Sources

15-Hydroxypentadecanoic acid is a component of the plant cuticle polymer, cutin. A general workflow for its isolation and analysis from plant tissues, such as the leaves of Arabidopsis thaliana, is described below and illustrated in the accompanying diagram.

This protocol is adapted from established methods for the analysis of plant lipid polyesters.[14][16]

-

Delipidation:

-

Harvest fresh plant material (e.g., Arabidopsis leaves).

-

Immediately immerse in hot isopropanol (B130326) (85 °C) for 15 minutes to inactivate lipolytic enzymes.

-

Extract soluble lipids by sequential immersion in chloroform:methanol (2:1, v/v) and chloroform:methanol (1:1, v/v), each for 2 hours at room temperature with gentle agitation.

-

Further extract with methanol overnight.

-

Dry the delipidated plant material under vacuum.

-

-

Depolymerization:

-

To the dried, delipidated tissue, add 1 M sodium methoxide (B1231860) in methanol.

-

Add methyl acetate (B1210297) as a transesterification catalyst.

-

Incubate at 60 °C for 2 hours with vigorous shaking.

-

Stop the reaction by adding 1 M NaCl.

-

Add glacial acetic acid to neutralize the solution.

-

-

Extraction of Monomers:

-

Extract the released fatty acid methyl esters by adding dichloromethane (B109758) (DCM).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase. Repeat the extraction two more times.

-

Wash the combined organic phases with 0.5 M NaCl.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried residue, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.

-

Incubate at 70 °C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Evaporate the derivatization reagents under nitrogen and redissolve the sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of the different fatty acid methyl ester derivatives.

-

Identify the 15-hydroxypentadecanoic acid methyl ester TMS ether derivative based on its retention time and mass spectrum.

-

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activities of 15-hydroxypentadecanoic acid are limited, the extensive research on its non-hydroxylated analog, pentadecanoic acid (C15:0), provides a strong basis for postulating its potential roles and mechanisms of action.

Context from Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) has been identified as an essential fatty acid with a range of beneficial biological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[4][17] It is known to interact with several key cellular signaling pathways:

-

AMP-activated Protein Kinase (AMPK) Activation: C15:0 is an activator of AMPK, a central regulator of cellular energy homeostasis.[3] AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism is crucial for metabolic health.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: C15:0 acts as an agonist for PPARs, particularly PPARα and PPARδ.[18] PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism, as well as in the control of inflammation.

-

mTOR Inhibition: C15:0 has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth, proliferation, and survival.[4]

-

Anti-inflammatory Effects: C15:0 exhibits broad anti-inflammatory properties by modulating various signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[17][19]

Postulated Signaling Pathways for 15-Hydroxypentadecanoic Acid

Given the structural similarity, it is plausible that 15-hydroxypentadecanoic acid may share some of the biological activities of C15:0. The terminal hydroxyl group could, however, influence its binding to receptors and enzymes, potentially leading to modified or novel activities.

The diagram below illustrates the known signaling pathways of pentadecanoic acid (C15:0), which represent high-priority areas for investigation for 15-hydroxypentadecanoic acid.

It is hypothesized that 15-hydroxypentadecanoic acid may also interact with these pathways. The hydroxyl group could potentially enhance or alter its binding affinity for PPARs or influence its interaction with the kinase domain of AMPK. Further research is required to validate these hypotheses.

Applications and Future Directions

The unique bifunctional nature of 15-hydroxypentadecanoic acid positions it as a molecule with significant potential in both industrial and pharmaceutical applications.

-

Polymer Science: As a monomer, it can be used in the synthesis of biocompatible and biodegradable polyesters with potential applications in medical devices and drug delivery systems.[1]

-

Pharmaceutical Intermediate: It serves as a key starting material for the synthesis of complex organic molecules, including macrocyclic lactones and other potential active pharmaceutical ingredients.[1]

-

Drug Development: The potential for 15-HPA to modulate metabolic and inflammatory pathways warrants further investigation for its therapeutic potential in conditions such as metabolic syndrome, type 2 diabetes, and chronic inflammatory diseases.

Future research should focus on elucidating the specific biological targets and mechanisms of action of 15-hydroxypentadecanoic acid. Head-to-head comparisons with pentadecanoic acid in various in vitro and in vivo models will be crucial to understanding the impact of the terminal hydroxyl group on its bioactivity. Furthermore, the development of more efficient and scalable synthetic routes will be essential for making this compound more accessible for research and potential commercial applications.

Conclusion

15-Hydroxypentadecanoic acid is a fascinating molecule at the intersection of natural product chemistry, polymer science, and pharmacology. While its history is rooted in the characterization of natural substances and the dawn of polymer chemistry, its future may lie in its potential as a bioactive molecule. This technical guide has provided a comprehensive overview of the current knowledge surrounding 15-HPA, from its fundamental properties to detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and developers, stimulating further inquiry into the untapped potential of this unique omega-hydroxy fatty acid.

References

- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. nbinno.com [nbinno.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Arabidopsis Deficient in Cutin Ferulate Encodes a Transferase Required for Feruloylation of ω-Hydroxy Fatty Acids in Cutin Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of omega hydroxy fatty acids in biological samples as their pentafluoropropyl derivatives by gas chromatography/mass spectrometry with positive and negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 14. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lipidmaps.org [lipidmaps.org]

- 18. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 19. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling [mdpi.com]

15-hydroxypentadecanoic acid CAS number and synonyms

An In-depth Technical Guide to 15-Hydroxypentadecanoic Acid

This technical guide provides a comprehensive overview of 15-hydroxypentadecanoic acid, a significant ω-hydroxy fatty acid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identification and Synonyms

15-Hydroxypentadecanoic acid is a long-chain hydroxy fatty acid characterized by a hydroxyl group on its terminal carbon. Its unique structure makes it a valuable intermediate in various chemical syntheses.

Chemical Abstracts Service (CAS) Number : 4617-33-8[1][2][3][4]

Synonyms :

Physicochemical Properties

A summary of the key physicochemical properties of 15-hydroxypentadecanoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₃ | [1][2][4] |

| Molecular Weight | 258.40 g/mol | [1][2][4] |

| Appearance | White to off-white solid or crystalline powder | [1][5][6] |

| Melting Point | 85-89 °C | [5] |

| Boiling Point | 174-220 °C at 4 Torr | [5] |

| Solubility | Soluble in chloroform, ethanol (B145695), and methanol. | [1] |

| Purity | ≥98% | [1][7] |

| Storage Temperature | -20°C | [1][7] |

| InChI Key | BZUNJUAMQZRJIP-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

15-Hydroxypentadecanoic acid can be synthesized through various chemical and biochemical routes. It is a key intermediate in the production of valuable macrocyclic lactones like exaltolide and cyclopentadecanolide (a musk compound).[1][5][7]

Synthesis from Malania oleifera Oil

A common method involves the ozonolysis of 15-tetracosenoic acid, which is obtained from the oil of Malania oleifera.[8][9]

Experimental Protocol:

-

Ozonolysis: 30.0 g of 15-tetracosenoic acid is dissolved in a solution of 40 ml ethanol and 160 ml n-hexane. The mixture is cooled to 0°C in a thermostatic water bath. Ozone, generated by a corona discharge generator, is bubbled through the reactor. The reaction is monitored until a wet starch-potassium iodide test paper turns blue, indicating the completion of the ozonation.[8]

-

Reduction: The resulting ozonide intermediate is treated with a potassium borohydride (B1222165) solution, with continuous stirring for 3 hours.[8]

-

Acidification and Isolation: The pH of the solution is adjusted to 2 by adding 6 mol l⁻¹ hydrochloric acid. The precipitate is then filtered, washed with deionized water until neutral, and dried under a vacuum at 70°C to yield 15-hydroxypentadecanoic acid.[8]

Synthesis of Methyl 15-Hydroxypentadecanoate (B1240629)

The methyl ester of 15-hydroxypentadecanoic acid is a direct precursor for macrolactonization.

Experimental Protocol:

-

Esterification: 15 g of 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol.[8]

-

Catalysis: 2 ml of concentrated sulfuric acid is added to the mixture.[8]

-

Reaction: The solution is heated to 90°C and refluxed for 4 hours in a thermostatic oil bath.[8]

-

Extraction and Purification: After the reaction, the mixture is extracted with ether and washed with deionized water to isolate the methyl 15-hydroxypentadecanoate.[8]

Macrolactonization to Cyclopentadecanolide

The methyl ester can be converted to the valuable musk compound cyclopentadecanolide.

Experimental Protocol:

-

Reaction Setup: Methyl 15-hydroxypentadecanoate (5 mmol), KF-La/γ-Al₂O₃ catalyst (0.5 g), and glycerine (15 ml) are mixed and stirred for 30 minutes at 120°C.[8]

-

Cyclization: The temperature is slowly raised to 190°C under a pressure of 2 mbar and maintained for 7 hours.[8]

-

Product Isolation: The cyclopentadecanolide product is separated from the reaction mixture using a reaction-distillation method via an oil-water separator.[8]

Synthesis Workflow

The following diagram illustrates the synthesis pathway from 15-tetracosenoic acid to cyclopentadecanolide.

Caption: Synthesis pathway of cyclopentadecanolide.

Biological Significance and Applications

15-Hydroxypentadecanoic acid serves as a crucial building block in the chemical industry.[10] Its applications include:

-

Pharmaceutical Intermediate: It is a precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[10][11][12]

-

Polymer Science: Its bifunctional nature (a carboxyl and a hydroxyl group) makes it a valuable monomer for the development of specialty polymers.[10][11]

-

Fine Chemicals: It is used in the synthesis of fragrances and agrochemicals.[12][13]

While direct research on the signaling pathways of 15-hydroxypentadecanoic acid is limited, studies on its parent compound, pentadecanoic acid (C15:0), have shown broad biological activities. C15:0 exhibits anti-inflammatory, immunomodulatory, and antifibrotic properties.[14][15] It has been identified as an essential fatty acid with benefits for metabolic and heart health, potentially acting through pathways like AMPK activation and mTOR inhibition.[15] These findings suggest that derivatives like 15-hydroxypentadecanoic acid could be of significant interest for further investigation in drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 15-Hydroxypentadecanoic acid [webbook.nist.gov]

- 3. 15-HYDROXYPENTADECANOIC ACID | 4617-33-8 [amp.chemicalbook.com]

- 4. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 15-HYDROXYPENTADECANOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 15-Hydroxypentadecanoic acid, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 15-hydroxy Pentadecanoic Acid methyl ester | CAS 76529-42-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. guidechem.com [guidechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. molnova.com:443 [molnova.com:443]

- 14. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 15. preprints.org [preprints.org]

Solubility Profile of 15-Hydroxypentadecanoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 15-hydroxypentadecanoic acid, a long-chain hydroxy fatty acid of interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physical properties, experimental solubility protocols, and relevant biological signaling pathways.

Core Topic: Solubility of 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid, a C15 ω-hydroxy fatty acid, exhibits solubility properties characteristic of long-chain fatty acids, with a notable dependence on the solvent's polarity. Its structure, comprising a fifteen-carbon chain with a terminal hydroxyl group and a carboxylic acid group, imparts an amphiphilic nature, though its long hydrocarbon tail renders it generally poorly soluble in aqueous solutions.

Data on Solubility

The available data on the solubility of 15-hydroxypentadecanoic acid is primarily qualitative, with some quantitative information available for select organic solvents. The following table summarizes the known solubility profile. Long-chain hydroxy fatty acids are generally described as being insoluble or very weakly soluble in water[1]. The solubility of fatty acids typically decreases as the length of the carbon chain increases[1].

| Solvent | Solubility | Data Type |

| Chloroform | Soluble[1] | Qualitative |

| Ethanol | Soluble[1] | Qualitative |

| Methanol | Soluble[1] | Qualitative |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Quantitative |

Table 1: Solubility of 15-Hydroxypentadecanoic Acid in Various Solvents

For the methyl ester of 15-hydroxypentadecanoic acid, the following qualitative solubility data has been reported:

| Solvent | Solubility | Data Type |

| Chloroform | Soluble | Qualitative |

| Ether | Soluble | Qualitative |

| Ethanol | Soluble (warmed) | Qualitative |

Table 2: Solubility of 15-Hydroxypentadecanoic Acid Methyl Ester

Experimental Protocols for Solubility Determination

General Shake-Flask Solubility Protocol

Objective: To determine the saturation solubility of 15-hydroxypentadecanoic acid in a given solvent.

Materials:

-

15-Hydroxypentadecanoic acid (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 15-hydroxypentadecanoic acid to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To further separate the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining undissolved microparticles.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of dissolved 15-hydroxypentadecanoic acid. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of g/L, mg/mL, or mol/L.

Other techniques that can be adapted for determining the solubility of fatty acids include turbidimetry and dynamic light scattering, which are particularly useful for assessing solubility in aqueous media where micelle formation may occur.

Biological Signaling Pathways

Direct evidence for signaling pathways specifically activated by 15-hydroxypentadecanoic acid is limited in current scientific literature. However, extensive research has been conducted on its parent compound, pentadecanoic acid (C15:0), a saturated fatty acid with an odd number of carbons. Pentadecanoic acid is recognized for its roles in modulating key cellular signaling pathways associated with metabolism, inflammation, and cell survival.

Pentadecanoic acid has been shown to be an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). Furthermore, studies have indicated its ability to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) signaling pathway, which is often dysregulated in cancer.

Below is a logical diagram representing the known signaling interactions of the parent compound, pentadecanoic acid (C15:0).

Figure 1: Signaling pathways influenced by pentadecanoic acid (C15:0).

This diagram illustrates that pentadecanoic acid can promote metabolic regulation through the activation of AMPK, which in turn inhibits mTOR, a key regulator of cell growth. Additionally, by inhibiting the JAK2/STAT3 pathway, it can reduce inflammation and cell proliferation. While this provides a valuable framework, further research is necessary to elucidate the specific signaling roles of 15-hydroxypentadecanoic acid.

References

Spectroscopic Profile of 15-Hydroxypentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 15-hydroxypentadecanoic acid, a long-chain omega-hydroxy fatty acid.[1] The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including its role as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals and other organic compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 15-hydroxypentadecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for 15-Hydroxypentadecanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 179.3 | C-1 (COOH) |

| 63.1 | C-15 (CH₂OH) |

| 34.2 | C-2 |

| 32.8 | C-14 |

| 29.7 | Methylene (B1212753) Chain |

| 29.6 | Methylene Chain |

| 29.5 | Methylene Chain |

| 29.4 | Methylene Chain |

| 29.2 | Methylene Chain |

| 29.1 | Methylene Chain |

| 25.7 | C-3 |

| 24.7 | C-13 |

Note: Data obtained from publicly available spectral databases. The specific solvent used was CDCl₃.

Infrared (IR) Spectroscopy

Table 2: Attenuated Total Reflectance (ATR)-IR Absorption Bands for 15-Hydroxypentadecanoic Acid

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2916 | C-H stretch (asymmetric) | Alkane |

| 2849 | C-H stretch (symmetric) | Alkane |

| 1700 | C=O stretch | Carboxylic Acid |

| 1471 | C-H bend (scissoring) | Alkane |

| 1412 | O-H bend | Carboxylic Acid |

| 1298 | C-O stretch | Carboxylic Acid |

| 1060 | C-O stretch | Primary Alcohol |

| 940 | O-H bend (out-of-plane) | Carboxylic Acid |

| 720 | C-H rock | Alkane (long chain) |

Note: This data is compiled from publicly available ATR-IR spectra and general knowledge of characteristic IR absorptions for the functional groups present.[2][3][4][5][6][7][8]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data (GC-MS) for 15-Hydroxypentadecanoic Acid

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular Ion) |

| 240 | [M-H₂O]⁺ |

| 98 | Common fragment for long-chain fatty acids |

| 55 | Common fragment for long-chain hydrocarbons |

Note: Fragmentation patterns can be complex and may vary depending on the ionization technique and energy. The data presented are characteristic fragments observed in GC-MS analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 15-hydroxypentadecanoic acid.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of 15-hydroxypentadecanoic acid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative ¹H NMR, a known amount of an internal standard may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger sample concentration (50-100 mg) may be required for ¹³C NMR to obtain a spectrum in a reasonable time.

-

Employ a standard pulse program with a sufficient relaxation delay.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 15-hydroxypentadecanoic acid using ATR-IR spectroscopy.

Methodology:

-

Sample Preparation: Place a small amount of the solid 15-hydroxypentadecanoic acid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 15-hydroxypentadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Derivatization: For GC-MS analysis, the carboxylic acid and hydroxyl groups are often derivatized to increase volatility and thermal stability. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject the derivatized sample into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program that allows for the separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the MS source where it is ionized by electron impact.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of ω-hydroxy fatty acids often involves cleavages near the hydroxyl and carboxyl groups, as well as characteristic fragmentation of the long hydrocarbon chain.[9]

Visualization of Key Structural Features

The following diagram illustrates the key functional groups of 15-hydroxypentadecanoic acid that are central to the interpretation of its spectroscopic data.

Caption: Key functional groups of 15-hydroxypentadecanoic acid and their corresponding spectroscopic analysis techniques.

References

- 1. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Whitepaper on the Potential Biological Activities of 15-Hydroxypentadecanoic Acid

An Important Note to the Reader: Scientific inquiry into the specific biological activities of 15-hydroxypentadecanoic acid (15-HPD) is currently in its infancy. As of late 2025, there is a notable scarcity of published, peer-reviewed research detailing its specific physiological effects, mechanisms of action, and signaling pathways. This document serves as a comprehensive overview of the existing, albeit limited, information and provides context by examining related fatty acid structures to illuminate potential avenues for future research. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and opportunities in this area.

Introduction

15-hydroxypentadecanoic acid is a 15-carbon saturated fatty acid belonging to the class of omega-hydroxy fatty acids.[1] Its structure is characterized by a carboxylic acid group at one end and a hydroxyl group at the terminal (omega) carbon.[1] While its unhydroxylated counterpart, pentadecanoic acid (C15:0), has been the subject of extensive research for its beneficial health effects, 15-HPD remains a largely unexplored molecule.[2][3][4] This whitepaper will synthesize the available information on 15-HPD, delve into the broader context of omega-hydroxy fatty acids, and draw potential parallels from the well-documented activities of pentadecanoic acid and other hydroxylated fatty acids.

The Landscape of Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are found in both plants and animals.[5][6] In plants, they are key monomers of cutin, a major component of the plant cuticle.[6] In animals, they are produced through the omega-oxidation of fatty acids, a metabolic pathway involving cytochrome P450 enzymes.[5][6] This pathway serves various functions, including providing an alternative to beta-oxidation for energy production, especially under certain physiological conditions like starvation.[5]

The biological significance of omega-hydroxy fatty acids is diverse. For instance, in insects, they are components of royal jelly, the exclusive food of queen bees, which is associated with their longevity.[5] In mammals, the omega-hydroxylation of bioactive lipids like prostaglandins (B1171923) and leukotrienes can modulate their activity.[5]

dot

References

- 1. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 3. Newly Discovered Essential Fatty Acid Has Anti-Cancer Activities [prweb.com]

- 4. mdpi.com [mdpi.com]

- 5. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

15-Hydroxypentadecanoic Acid: A Natural Precursor for High-Value Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxypentadecanoic acid (15-OH-PDA) is an omega-hydroxy long-chain fatty acid found across the plant and microbial kingdoms. In nature, it primarily serves as a monomeric building block for the protective biopolymers cutin and suberin in plants. Beyond its structural role, 15-OH-PDA is a valuable precursor for the synthesis of high-value compounds, most notably macrocyclic musks such as pentadecanolide (Exaltolide®), which are prized in the fragrance industry. Furthermore, its parent compound, pentadecanoic acid, and other related hydroxy fatty acids have been shown to participate in significant biological signaling pathways, suggesting potential, yet-to-be-explored, pharmacological applications for 15-OH-PDA and its derivatives. This technical guide provides a comprehensive overview of 15-OH-PDA's natural occurrence, biosynthesis, and its role as a precursor, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Natural Occurrence and Quantitative Data

15-Hydroxypentadecanoic acid is a naturally occurring fatty acid found in various plant and microbial sources.[1][2] In plants, it is a known constituent of the cutin polyester (B1180765), which forms the structural framework of the plant cuticle.[3] The concentration of 15-OH-PDA can vary significantly between plant species and even different tissues within the same plant.

While comprehensive quantitative data across a wide range of species is not extensively documented, studies on the model plant Arabidopsis thaliana have identified 15-hydroxypentadecanoic acid as a substrate for enzymatic reactions within the cutin biosynthetic pathway.[3] It serves as an acyl acceptor in the feruloylation of ω-hydroxy fatty acids, a key step in the formation of the cutin polymer.[3] The analysis of cutin monomers from Arabidopsis leaves and stems, after depolymerization, reveals a complex mixture of fatty acids, where the relative abundance of C16 and C18 monomers can be influenced by genetic factors.[4]

Beyond its role in structural biopolymers, 15-OH-PDA is a key precursor to macrocyclic lactones that contribute to the characteristic scent of certain plants. For instance, Angelica root oil, derived from Angelica archangelica, and Ambrette seed oil from Abelmoschus moschatus, are known sources of macrocyclic musks, which are synthesized in nature from ω-hydroxy fatty acids like 15-OH-PDA.[2]

Table 1: Quantitative Data on the Occurrence and Production of 15-Hydroxypentadecanoic Acid and Related Compounds

| Organism/System | Compound | Concentration/Yield | Reference |

| Arabidopsis thaliana | 15-Hydroxypentadecanoic acid | Acyl acceptor for feruloyl-CoA transferase | [3] |

| Engineered E. coli | ω-Hydroxydodecanoic acid | 3.28 g/L | |

| Engineered E. coli | Pentadecanedioic acid (from 15-OH-PDA) | 57.4 mM (95.6% molar yield) |

Biosynthesis of 15-Hydroxypentadecanoic Acid

The biosynthesis of 15-hydroxypentadecanoic acid in nature can occur through pathways in both plants and microorganisms.

In Plants: As a Component of Cutin

In plants, 15-OH-PDA is synthesized as a monomer for the biopolyester cutin. The general biosynthetic pathway for cutin monomers starts with C16 and C18 fatty acids. These fatty acids undergo ω-hydroxylation, catalyzed by cytochrome P450-dependent fatty acid ω-hydroxylases. For odd-chain fatty acids like pentadecanoic acid, a similar enzymatic hydroxylation at the terminal (ω) position is the key step to forming 15-OH-PDA.

In Microorganisms: Biotechnological Production

Microorganisms, particularly genetically engineered strains of Escherichia coli and yeasts, have been developed for the production of ω-hydroxy fatty acids.[5] These systems typically utilize cytochrome P450 monooxygenases (P450s) that can hydroxylate the terminal carbon of a fatty acid. The substrate, pentadecanoic acid, can be supplied exogenously to the culture or produced endogenously by the engineered host.

The general workflow for the microbial production of 15-OH-PDA involves the introduction of a P450 monooxygenase and its redox partners into a suitable microbial host. The host's fatty acid metabolism may also be engineered to increase the precursor pool of pentadecanoic acid.

Role as a Precursor in Synthesis

15-Hydroxypentadecanoic acid is a versatile precursor for the synthesis of various valuable molecules, with its most prominent application in the production of macrocyclic musks.[1][6]

Synthesis of Pentadecanolide (Exaltolide®)

Pentadecanolide, a 16-membered macrocyclic lactone, is a highly sought-after musk fragrance. 15-OH-PDA is the direct precursor to this molecule through an intramolecular esterification (lactonization) reaction. This process can be achieved through both chemical and enzymatic methods.

Precursor for Other Pharmaceuticals and Polymers

The bifunctional nature of 15-OH-PDA (a terminal hydroxyl group and a terminal carboxyl group) makes it a useful building block for the synthesis of other complex molecules and polymers.[5][6] It can be used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers.[6] However, specific examples of marketed drugs derived from 15-OH-PDA are not as well-documented as its use in the fragrance industry.

Potential Signaling Pathways

While direct studies on the signaling roles of 15-hydroxypentadecanoic acid are limited, research on its parent compound, pentadecanoic acid (C15:0), and other structurally similar hydroxy fatty acids provides insights into its potential biological activities.

Insights from Pentadecanoic Acid (C15:0)

Studies on pentadecanoic acid have shown that it can modulate key metabolic and inflammatory signaling pathways. It has been demonstrated to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), both of which are central regulators of cellular energy homeostasis and growth.[7] Furthermore, C15:0 is a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), which are involved in lipid metabolism and inflammation.[7] It has also been shown to inhibit Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling and histone deacetylase 6 (HDAC6).[7]

Inferences from Other Hydroxy Fatty Acids

Other long-chain hydroxy fatty acids have been shown to possess potent signaling activities. For example, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a lipoxygenase metabolite of arachidonic acid, is a pro-angiogenic molecule that acts through the PI3K-Akt-mTOR signaling pathway.[8] This suggests that the introduction of a hydroxyl group to a long-chain fatty acid can impart specific signaling properties. The potential for 15-OH-PDA to engage in similar signaling cascades warrants further investigation.

Experimental Protocols

Extraction and Analysis of 15-Hydroxypentadecanoic Acid from Plant Cutin

This protocol is adapted from methods for the analysis of plant cuticle lipid polyester monomers.

5.1.1. Materials

-

Plant tissue (e.g., Arabidopsis leaves)

-

Isopropanol

-

Sodium methoxide (B1231860) (NaOMe)

-

Sulfuric acid

-

Sodium chloride (NaCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Internal standard (e.g., methyl heptadecanoate)

-